molecular formula C10H18ClN3O7 B12395245 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea

1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea

Cat. No.: B12395245
M. Wt: 327.72 g/mol
InChI Key: AHHFEZNOXOZZQA-CLPQPSQLSA-N
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Description

1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a trihydroxy methoxyoxan ring, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea involves multiple steps, including the introduction of the chloroethyl and nitroso groups. The synthetic route typically starts with the preparation of the trihydroxy methoxyoxan ring, followed by the sequential addition of the chloroethyl and nitroso groups under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular components, particularly through the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. The chloroethyl group is known to form cross-links with DNA, leading to cytotoxic effects. The nitroso group can generate reactive intermediates that further enhance its biological activity .

Comparison with Similar Compounds

Similar compounds include other nitrosoureas such as N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU) and N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU). Compared to these compounds, 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has a unique trihydroxy methoxyoxan ring, which may confer distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C10H18ClN3O7

Molecular Weight

327.72 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6?,7-,8-,9?/m1/s1

InChI Key

AHHFEZNOXOZZQA-CLPQPSQLSA-N

Isomeric SMILES

COC1[C@@H]([C@@H](C([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O

Origin of Product

United States

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